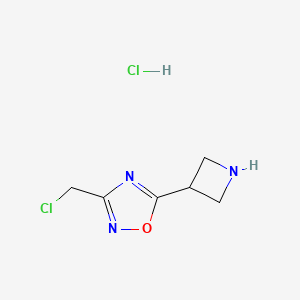
5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride, also known as ACO, is a chemical compound that has gained significant attention in scientific research. ACO belongs to the class of oxadiazoles, which have shown potential in the development of new drugs due to their unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds containing azetidin-3-yl and oxadiazole moieties are synthesized and characterized for their potential applications in medicinal chemistry. For instance, Desai and Dodiya (2014) synthesized a series of compounds featuring the quinoline nucleus, 1,3,4-oxadiazole, and azetidinone derivatives, which were characterized and evaluated for antimicrobial activities (Desai & Dodiya, 2014). Another study by Dodiya, Shihory, and Desai (2012) also focused on the synthesis and antimicrobial evaluation of similar compounds, highlighting the significance of these structures in drug development (Dodiya, Shihory, & Desai, 2012).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of azetidin-2-one and oxadiazole derivatives. Patel and Patel (2011) synthesized Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, showing that compounds with chloro and methoxy groups exhibited good antimicrobial activity (Patel & Patel, 2011). Giri, Kumar, and Nizamuddin (1988) synthesized azetidinones with antibacterial and antifungal properties, providing insights into the structure-activity relationship of these compounds (Giri, Kumar, & Nizamuddin, 1988).
Anticancer and Antiangiogenic Effects
Research into the anticancer and antiangiogenic effects of azetidin-2-one and oxadiazole derivatives has yielded promising results. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and evaluated their in vivo anticancer and antiangiogenic effects against mouse tumors, demonstrating significant reductions in tumor volume and cell number (Chandrappa et al., 2010).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-1-5-9-6(11-10-5)4-2-8-3-4;/h4,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYXAFCXBAGHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

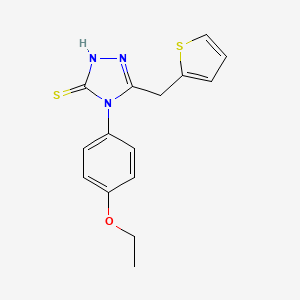
![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)
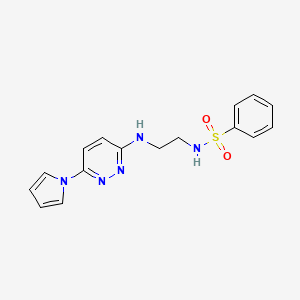
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)
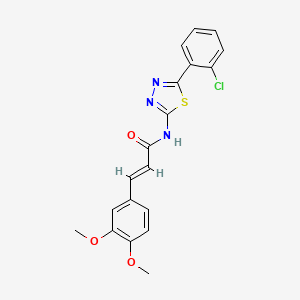
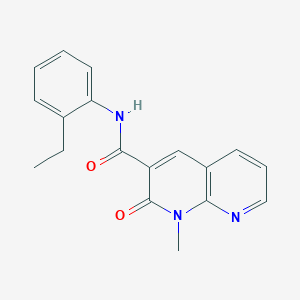
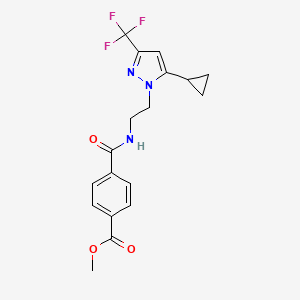
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)
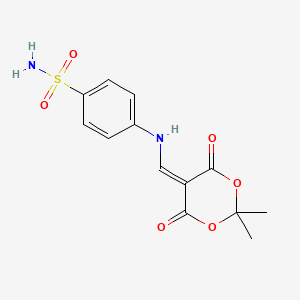
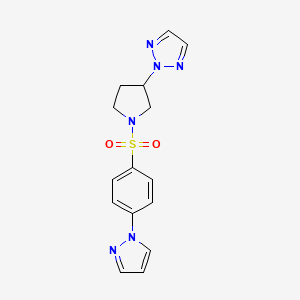
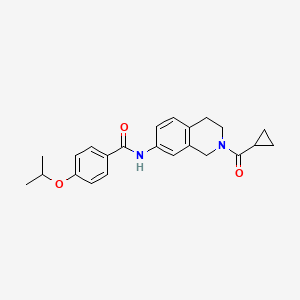
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)